![molecular formula C9H8O4 B11912397 Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid](/img/structure/B11912397.png)
Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid
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Overview
Description
Spiro[3This compound is notable for its rigid spirocyclic backbone, which provides greater steric bulk compared to conventional aromatic dicarboxylates . This unique structure has significant implications for its chemical behavior and applications.
Preparation Methods
The synthesis of Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid serves as an important building block in organic synthesis. Its ability to undergo various reactions allows chemists to create complex molecules efficiently. Notable reactions include:
- Diels-Alder Reactions : The compound can participate in Diels-Alder cycloadditions due to its diene functionality, forming new cyclic structures that are crucial in the synthesis of natural products and pharmaceuticals.
- Michael Additions : The presence of electron-withdrawing carboxylic groups makes it a suitable substrate for Michael addition reactions, facilitating the formation of more complex compounds.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit biological activity that can be harnessed for therapeutic purposes:
- Anti-inflammatory Agents : Compounds derived from this spiro compound have been studied for their potential as anti-inflammatory agents by modulating pathways related to inflammation through interactions with specific receptors such as FPRL-1 (formyl peptide receptor like-1) .
- Anticancer Activity : Some derivatives have shown promise in preclinical studies for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Material Science
The unique structural properties of this compound make it suitable for applications in material science:
- Polymer Synthesis : The compound can be utilized as a monomer in the production of novel polymers with specific mechanical and thermal properties. Its ability to form cross-linked networks enhances the durability and stability of polymeric materials.
- Functional Materials : Research has explored its use in creating functional materials with applications ranging from coatings to electronic devices due to its potential for modification and incorporation into composite materials.
Case Studies and Research Findings
Several studies have documented the applications and reactivity of this compound:
Mechanism of Action
The mechanism of action of Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The rigid spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Spiro[33]hepta-1,5-diene-2,6-dicarboxylic acid can be compared to other spirocyclic dicarboxylates, such as Spiro[33]heptane-2,6-dicarboxylic acid While both compounds share a spirocyclic structure, the presence of double bonds in Spiro[3This compound’s non-aromatic nature also distinguishes it from aromatic dicarboxylates like terephthalic acid .
Biological Activity
Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid is a unique bicyclic compound with significant potential in various biological applications. Its structural features contribute to its reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound consists of a spirocyclic framework, which imparts distinctive physical and chemical properties. The presence of two carboxylic acid groups enhances its solubility in polar solvents and allows for various chemical modifications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in B-16 melanoma cells with an IC50 value indicating significant cytotoxicity .
- Antimicrobial Properties : The compound has demonstrated activity against a range of microorganisms, including bacteria and fungi. Its derivatives were effective in inhibiting the growth of Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful for treating inflammatory diseases .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G2/M phase, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : The compound activates caspase pathways which are crucial for programmed cell death.
- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in inflammation and tumor progression.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Antitumor Effects : A recent study evaluated the effects of this compound on human lung cancer cells (HCl-H460). The results indicated a dose-dependent inhibition of cell viability with significant morphological changes consistent with apoptosis .
- Antimicrobial Evaluation : Another investigation tested the antimicrobial activity against clinical isolates of bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Tables
Properties
Molecular Formula |
C9H8O4 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
spiro[3.3]hepta-2,6-diene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h1,3H,2,4H2,(H,10,11)(H,12,13) |
InChI Key |
GWJZNSDTKWTCQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC12CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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